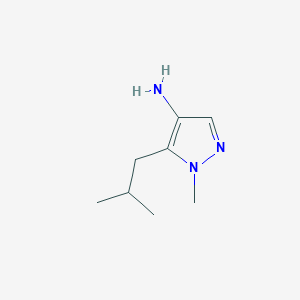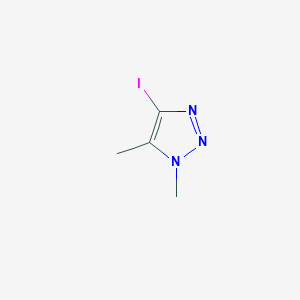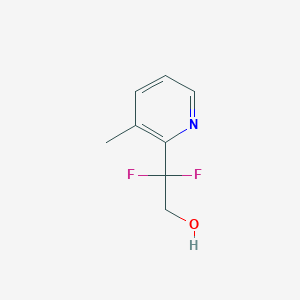![molecular formula C10H6ClF3O3 B13616157 3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid](/img/structure/B13616157.png)
3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, along with a ketone and carboxylic acid functional group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 4-chloro-2-(trifluoromethyl)benzene.
Friedel-Crafts Acylation: This benzene derivative undergoes Friedel-Crafts acylation using acetyl chloride and aluminum chloride as a catalyst to introduce the acetyl group, forming 3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-propanone.
Oxidation: The resulting ketone is then oxidized to form the carboxylic acid group, yielding this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
化学反应分析
Types of Reactions
3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The carboxylic acid group can be further oxidized to form derivatives such as acid chlorides.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Major Products
Substitution: Formation of substituted derivatives such as amides or thioethers.
Reduction: Formation of the corresponding alcohol.
Oxidation: Formation of acid chlorides or other oxidized derivatives.
科学研究应用
3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory or analgesic properties.
Materials Science: The compound’s unique functional groups make it useful in the development of advanced materials with specific properties.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
作用机制
The mechanism of action of 3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can also bind to receptors, modulating their activity and influencing cellular signaling pathways.
相似化合物的比较
Similar Compounds
4-[4-Chloro-3-(trifluoromethyl)phenyl]-4-piperidinol: This compound shares the trifluoromethyl and chloro groups but differs in its overall structure and functional groups.
4-(Trifluoromethyl)phenylboronic acid: Another compound with a trifluoromethyl group, used in different chemical reactions such as Suzuki-Miyaura coupling.
Uniqueness
3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid is unique due to its combination of functional groups, which confer specific reactivity and potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile intermediate in organic synthesis.
属性
分子式 |
C10H6ClF3O3 |
|---|---|
分子量 |
266.60 g/mol |
IUPAC 名称 |
3-[4-chloro-2-(trifluoromethyl)phenyl]-2-oxopropanoic acid |
InChI |
InChI=1S/C10H6ClF3O3/c11-6-2-1-5(3-8(15)9(16)17)7(4-6)10(12,13)14/h1-2,4H,3H2,(H,16,17) |
InChI 键 |
JEHQAWGSABOULR-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=C(C=C1Cl)C(F)(F)F)CC(=O)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



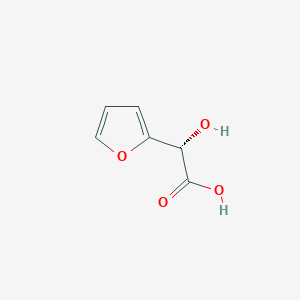
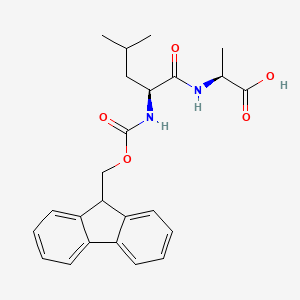
![methyl (2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]piperidine-2-carboxylate](/img/structure/B13616089.png)
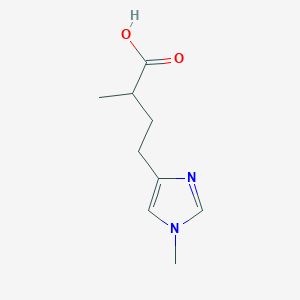
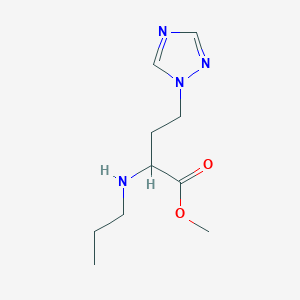
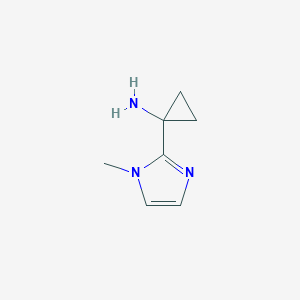
![3-{2-[2-(2-aminoethoxy)ethoxy]ethoxy}-N-[4-(2,4-dioxo-1,3-diazinan-1-yl)-3-methoxyphenyl]propanamide hydrochloride](/img/structure/B13616101.png)
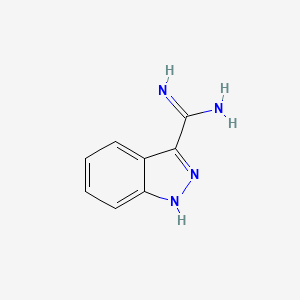
![4-Chloro-2-isobutyl-5,6,7,8-tetrahydrobenzo[4,5]thieno[2,3-d]pyrimidine](/img/structure/B13616129.png)
